N'-[(furan-2-yl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide: is an organic compound that features a complex structure with furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Formation of the 4-(furan-3-yl)thiophen-2-ylmethylamine: This involves the reaction of furan-3-carboxaldehyde with thiophene-2-ylmethylamine under similar reductive amination conditions.
Coupling Reaction: The final step involves coupling the two amine intermediates with oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The oxamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amine derivatives of the oxamide linkage.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide: Similar structure but with a different substitution pattern on the furan ring.
N-(Thiophen-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide: Similar structure but with a thiophene ring instead of a furan ring in one of the positions.
N-(Furan-2-ylmethyl)-N’-[[4-(thiophen-3-yl)thiophen-2-yl]methyl]oxamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its specific arrangement of furan and thiophene rings, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(17-7-13-2-1-4-22-13)16(20)18-8-14-6-12(10-23-14)11-3-5-21-9-11/h1-6,9-10H,7-8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAELURMJOJZGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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